2-Aminobenzene-1,4-dicarbonitrile
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Overview
Description
2-Aminobenzene-1,4-dicarbonitrile is an organic compound with the molecular formula C8H5N3. It is characterized by the presence of an amino group (-NH2) and two cyano groups (-CN) attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminobenzene-1,4-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of chalcones with malononitrile and morpholine under microwave irradiation. This method offers advantages such as a simple procedure, fast reaction rate, mild reaction conditions, and improved yields compared to conventional methods .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of aromatic aldehydes and 2,4-dihydroxyacetophenone, followed by treatment with malononitrile and a secondary amine like morpholine. The reaction is typically carried out in ethanol under reflux conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Aminobenzene-1,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary amines .
Scientific Research Applications
2-Aminobenzene-1,4-dicarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-aminobenzene-1,4-dicarbonitrile varies depending on its application. For example, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion. This adsorption follows the Langmuir adsorption isotherm . In biological applications, its derivatives interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
2-Aminobenzene-1,4-dicarbonitrile can be compared with other similar compounds, such as:
2-Aminobenzene-1,3-dicarbonitrile: This compound has a similar structure but differs in the position of the cyano groups, leading to different reactivity and applications.
2,5-Diaminothiophene-3,4-dicarbonitrile: This compound contains a thiophene ring instead of a benzene ring, which imparts different electronic properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which allows for diverse chemical reactions and applications.
Properties
CAS No. |
27391-37-3 |
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Molecular Formula |
C8H5N3 |
Molecular Weight |
143.15 g/mol |
IUPAC Name |
2-aminobenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H5N3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,11H2 |
InChI Key |
IXNKCWJILKDDBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)C#N |
Origin of Product |
United States |
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